Doramectin aglycone is a degradation product of doramectin, a macrocyclic lactone widely used as an antiparasitic agent in veterinary medicine. The compound has the chemical formula and a molecular weight of 610.78 g/mol. It results from the hydrolysis of the disaccharide unit in doramectin, particularly under mildly acidic conditions, leading to its formation through sequential deglycosylation processes . This compound retains significant biological activity, making it an important subject of study in pharmacology and toxicology.
Doramectin aglycone exhibits notable biological activity, primarily as an inhibitor of certain ligand-gated ion channels in parasites. Its mechanism of action is similar to that of other macrocyclic lactones, targeting the glutamate-gated chloride channels in nematodes and arthropods, leading to paralysis and death of these organisms . Studies have shown that doramectin aglycone retains efficacy against various parasitic species, underscoring its potential as an active pharmaceutical ingredient.
The synthesis of doramectin aglycone typically involves the degradation of doramectin through hydrolysis. This process can be achieved under controlled acidic conditions, where the disaccharide portion is cleaved off to yield doramectin aglycone . Alternative synthetic routes may involve chemical modifications to enhance yield or purity, but such methods are less common due to the availability of doramectin as a precursor.
Doramectin aglycone is primarily utilized in veterinary medicine for its antiparasitic properties. It is effective against a range of parasites affecting livestock and pets, including nematodes and ectoparasites. Its role as a degradation product also provides insights into the metabolic pathways of doramectin in animals, which is crucial for understanding its pharmacokinetics and potential side effects .
Research on doramectin aglycone has revealed its interactions with various biological targets. Studies indicate that it can modulate ion channel activity in parasites, similar to other macrocyclic lactones . Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in parasitic survival, providing essential data for drug development and optimization efforts.
Doramectin aglycone belongs to a class of compounds known as macrocyclic lactones. Other similar compounds include:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Doramectin Aglycone | Macrocyclic Lactone | Antiparasitic | Active metabolite with significant efficacy |
Ivermectin | Macrocyclic Lactone | Antiparasitic | Broad-spectrum but less effective on flatworms |
Emamectin | Avermectin Derivative | Insecticide | Enhanced potency against specific pests |
Milbemycin Oxime | Milbemycin | Antiparasitic | Lacks carbohydrate moiety; broader spectrum |
Doramectin aglycone's uniqueness lies in its specific degradation pathway from doramectin and its retained biological activity despite structural changes. This characteristic makes it a valuable compound for further research into antiparasitic therapies and drug development strategies.
Streptomyces avermitilis serves as the primary microbial source for doramectin aglycone production through its specialized secondary metabolite biosynthetic machinery [7]. This soil-dwelling Gram-positive actinobacterium belongs to the family Streptomycetaceae and demonstrates exceptional capability for producing complex macrocyclic lactones through its sophisticated polyketide biosynthetic pathways [12]. The organism has been extensively utilized in industrial biotechnology due to its robust fermentation characteristics and ability to produce high-value pharmaceutical compounds [7].
The biosynthetic capacity of Streptomyces avermitilis extends beyond simple metabolite production, as genome analysis reveals the presence of at least 38 secondary metabolic gene clusters distributed across its chromosome [12]. This extensive biosynthetic repertoire positions the organism as a versatile platform for natural product development and biotechnological applications [12]. Industrial strains of Streptomyces avermitilis, particularly those designated as American Type Culture Collection strains 31267, 31271, 31272, and 53568, have been specifically optimized for avermectin production through selective breeding and genetic modifications [5].
The fermentation process utilizing Streptomyces avermitilis typically involves aerobic cultivation in nutrient-rich media containing assimilable carbon sources, nitrogen sources, and essential inorganic salts [5]. The organism demonstrates optimal growth and secondary metabolite production under controlled environmental conditions, with temperature maintenance at 27.5 to 30.0 degrees Celsius proving most effective for doramectin biosynthesis [18] [25]. The cultivation process requires careful monitoring of physiological parameters including dissolved oxygen levels, pH maintenance, and nutrient availability to ensure maximum productivity [20].
The biosynthesis of doramectin aglycone relies fundamentally on the complex polyketide synthase gene cluster organization within Streptomyces avermitilis [10] [11]. The avermectin polyketide synthase system represents one of the most sophisticated multifunctional enzyme complexes identified to date, comprising four large open reading frames encoding giant multifunctional polypeptides designated as avermectin polyketide synthase 1, 2, 3, and 4 [10] [11].
These clustered polyketide synthase genes are organized as two convergently transcribed sets of six modular repeats each, specifically aveA1-aveA2 and aveA3-aveA4, spanning a total genomic region of 82 kilobases [10] [11]. The complete system encompasses 12 homologous sets of enzyme activities, with each module catalyzing a specific round of polyketide chain elongation through coordinated biochemical processes [10]. The total complement of 55 constituent active sites makes this the most complex multifunctional enzyme system documented in natural product biosynthesis [10].
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard analytical approach for doramectin aglycone detection and quantification in complex matrices [1]. The methodology employs sophisticated chromatographic separation coupled with highly selective mass spectrometric detection to achieve exceptional sensitivity and specificity.
The optimized chromatographic conditions utilize an Acquity Ultra-High Performance Liquid Chromatography HSS-T3 column with dimensions of 2.1 × 100 millimeters and 1.8-micrometer particle size, maintained at 40 degrees Celsius [1]. The mobile phase system consists of a binary gradient employing 0.01% acetic acid in water as the aqueous component and methanol as the organic modifier, operating at flow rates between 0.4 and 1.0 milliliters per minute [1] [2].
Sample preparation protocols incorporate protein precipitation using 1% formic acid in acetonitrile, followed by Ostro 96-well plate pass-through sample cleanup to eliminate matrix interferences while maintaining analyte integrity [1]. The injection volume is optimized between 5 and 10 microliters to minimize matrix effects while ensuring adequate sensitivity [1].
Mass spectrometric detection employs positive electrospray ionization operating in Multiple Reaction Monitoring mode [1] [2]. The primary quantification transition for doramectin aglycone occurs at mass-to-charge ratio 611 to 305, with qualifier ions at 611 to 287 and 611 to 269 providing confirmatory identification [1]. Dwell times are set at 250 milliseconds to ensure adequate data point acquisition across the chromatographic peak [1].
The analytical method demonstrates exceptional linearity with correlation coefficients exceeding 0.998 across the working range of 1 to 500 nanograms per milliliter [1]. Retention times for doramectin aglycone typically range between 8 and 12 minutes under the optimized chromatographic conditions [1] [2].
Method Parameter | Specification | Purpose |
---|---|---|
LC Column | Acquity UPLC HSS-T3 (2.1×100mm, 1.8µm) | High resolution separation |
Mobile Phase A | 0.01% acetic acid in water | Improved peak shape |
Mobile Phase B | Methanol | Organic modifier |
Flow Rate | 0.4-1.0 mL/min | Optimize sensitivity/resolution |
Column Temperature | 40°C | Stable chromatography |
Ionization Mode | Positive ESI | Best sensitivity for aglycone |
Quantification Ion | m/z 611→305 | Primary quantification |
Qualifier Ions | m/z 611→287, 611→269 | Confirmation ions |
High-Performance Liquid Chromatography with Fluorescence Detection serves as an alternative analytical approach for doramectin aglycone quantification, particularly in routine monitoring applications [3]. This methodology requires pre-column derivatization procedures to enhance the fluorescent properties of the analyte, utilizing reagents that react with the hydroxyl functional groups present in the aglycone structure [4].
The automated 96-well solid phase extraction technology has been successfully implemented for high-throughput analysis of doramectin aglycone in biological matrices [4]. This approach employs robotic sample processors to conduct all liquid handling procedures, including calibration standard preparation, sample dispensing, internal standard addition, and solid phase extraction block processing [4].
Matrix effects represent one of the most significant analytical challenges in doramectin aglycone quantification, particularly when analyzing complex biological and environmental samples [1] [5]. These effects manifest as either signal enhancement or suppression caused by co-extracted matrix components that interfere with analyte ionization efficiency during electrospray ionization [5].
Biological matrices exhibit varying degrees of matrix interference depending on their composition and complexity [1]. Bovine plasma samples demonstrate moderate matrix enhancement effects ranging from +25% to +45%, primarily attributed to phospholipid and protein co-extraction [1]. The enhancement occurs through masking of active sites in the chromatographic system, reducing analyte adsorption and improving peak shape [5].
Bovine liver tissues present the most challenging matrix effects, exhibiting strong signal enhancement of +50% to +80% due to high concentrations of lipids and glycoproteins [1]. These compounds co-elute with the analyte and compete for ionization, resulting in significant overestimation of concentrations when using solvent-based calibration curves [5].
Milk matrices demonstrate moderate suppression effects ranging from -20% to -35%, caused by lactose, proteins, and lipid interferences [3]. The limit of quantification in milk samples has been established at 3.12 micrograms per kilogram using High-Performance Liquid Chromatography with fluorescence detection [3].
High-fat matrices, including adipose tissues and processed meat products, exhibit the most severe matrix suppression effects, ranging from -45% to -70% [5]. Triglycerides and fatty acids present in these samples cause significant ion suppression, requiring extensive sample cleanup and matrix-matched calibration approaches [5].
Sample Matrix | Matrix Effect Type | Effect Magnitude (%) | Primary Interferents |
---|---|---|---|
Bovine Plasma | Moderate Enhancement | +25 to +45 | Phospholipids, Proteins |
Bovine Liver | Strong Enhancement | +50 to +80 | Lipids, Glycoproteins |
Bovine Milk | Moderate Suppression | -20 to -35 | Lactose, Proteins, Lipids |
Bovine Fat | Strong Suppression | -45 to -70 | Triglycerides, Fatty acids |
Feed Samples | Variable Effect | ±10 to ±60 | Starches, Proteins, Lipids |
Environmental samples generally exhibit less severe matrix effects compared to biological matrices [6]. Water samples demonstrate minimal matrix interference (±5% to ±15%) due to the relatively simple composition and effective sample cleanup procedures [6]. Soil extracts may cause moderate suppression effects (-20% to -40%) resulting from humic acids and organic matter co-extraction [6].
Matrix-matched calibration represents the most effective approach for compensating matrix effects in doramectin aglycone analysis [5]. This technique involves preparing calibration standards in blank matrix extracts from the same sample type being analyzed, ensuring that matrix effects affect both standards and samples equally [5].
Standard addition methods provide an alternative compensation approach, particularly useful for environmental samples with variable matrix compositions [6]. This technique involves spiking the sample with known amounts of analyte and extrapolating back to determine the original concentration [6].
Analytical method validation for doramectin aglycone quantification follows international guidelines established by the International Conference on Harmonisation and regulatory agencies worldwide [7]. The validation process encompasses multiple performance characteristics that demonstrate method reliability, accuracy, and fitness for purpose [7].
Limit of Detection values for doramectin aglycone vary significantly depending on the analytical technique and sample matrix complexity [1] [3]. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry methods achieve exceptional sensitivity with Limit of Detection values ranging from 0.02 nanograms per milliliter for doramectin in plasma to 0.58 nanograms per milliliter for moxidectin using the same analytical platform [1]. The superior sensitivity of tandem mass spectrometry detection results from the highly selective Multiple Reaction Monitoring acquisition mode, which eliminates background interference and enhances signal-to-noise ratios [1].
High-Performance Liquid Chromatography with fluorescence detection demonstrates Limit of Detection values of 0.061 micrograms per kilogram for doramectin residues in milk matrices [3]. This detection capability, while less sensitive than mass spectrometric methods, provides adequate performance for regulatory compliance monitoring applications [3].
Limit of Quantification parameters represent the lowest analyte concentration that can be reliably quantified with acceptable precision and accuracy [1] [7]. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry methods establish Limit of Quantification values of 1.0 nanogram per milliliter for doramectin aglycone in plasma matrices [1]. The method demonstrates exceptional linearity with correlation coefficients exceeding 0.998 and goodness of fit values below 4.85% across the concentration range of 1 to 500 nanograms per milliliter [1].
Recovery rates provide critical information regarding method accuracy and potential analyte losses during sample preparation procedures [8] [9]. Extraction recovery values for doramectin aglycone from biological matrices typically range from 85.7% to 100.2% depending on the sample type and extraction methodology employed [8]. Protein precipitation followed by solid phase extraction cleanup generally achieves recovery rates between 80% and 95% for most biological matrices [2].
Validation Parameter | Value Range | Matrix Type | Detection Method |
---|---|---|---|
Limit of Detection | 0.02-0.58 ng/mL | Plasma, Milk, Tissue | LC-MS/MS |
Limit of Quantification | 1.0-3.12 µg/kg | Milk, Plasma, Tissue | HPLC-FLD, LC-MS/MS |
Recovery Rate | 80-100% | Biological samples | LC-MS/MS |
Extraction Recovery | 85.7-100.2% | Biological samples | LC-MS/MS |
Linearity (r²) | ≥0.998 | All matrices | LC-MS/MS, HPLC |
Precision parameters evaluate the closeness of agreement between independent test results obtained under stipulated conditions [1] [7]. Intra-day precision, expressed as relative standard deviation, demonstrates values below 6.5% for doramectin aglycone quantification in plasma samples using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [1]. Inter-day precision values remain below 8.1% across multiple analytical days, demonstrating excellent method repeatability and reproducibility [1].